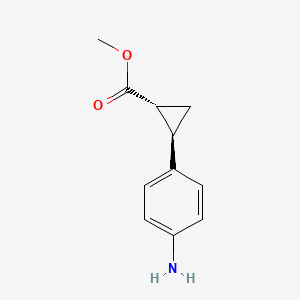
Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate is a chemical compound that has been the subject of extensive scientific research. It is a cyclopropane-containing compound that has been synthesized using several methods.
Wirkmechanismus
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate acts as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-4, methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate has been shown to improve glucose control and insulin secretion in animal models of type 2 diabetes. It has also been found to have anti-inflammatory effects and to reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate has several advantages for lab experiments, including its potency as a DPP-4 inhibitor and its selectivity for the (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate) enantiomer. However, it also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate. These include further studies on its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety profile. Additionally, there is potential for the development of new synthetic methods for this compound, as well as the development of new analogs with improved properties.
Synthesemethoden
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate has been synthesized using several methods, including the asymmetric synthesis method. The asymmetric synthesis method involves the use of chiral catalysts to selectively produce the desired enantiomer. This method has been used to produce (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-methyl 2-(4-aminophenyl)cyclopropanecarboxylate with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate)-2-(4-aminophenyl)cyclopropanecarboxylate has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition leads to increased insulin secretion, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLMNIKWSKUYMA-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R)-2-(4-aminophenyl)cyclopropanecarboxylate | |
CAS RN |
1356600-10-6 | |
| Record name | rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2800197.png)
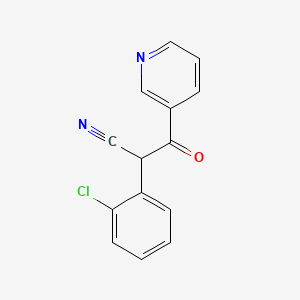
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)
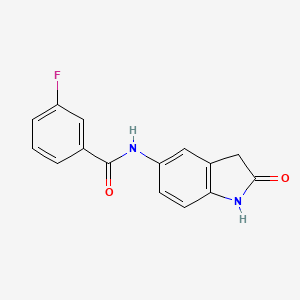
![5-[(Z)-2-furylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2800204.png)
![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2800208.png)

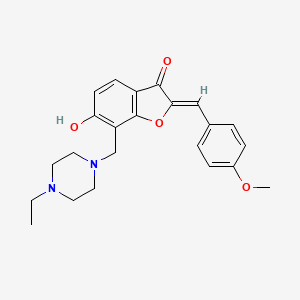
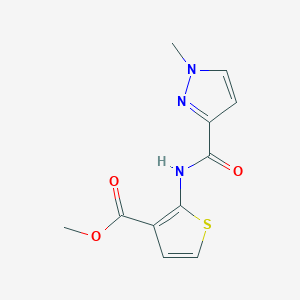
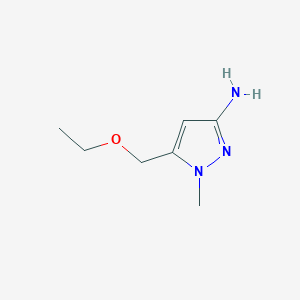
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol](/img/structure/B2800217.png)